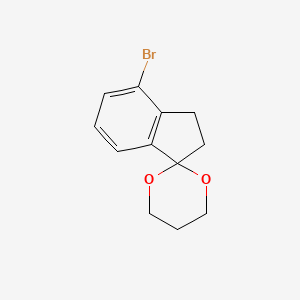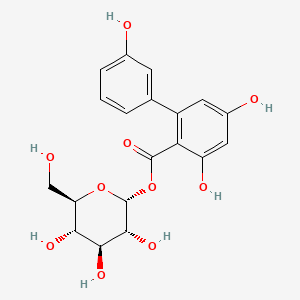
alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is a complex organic compound that combines a glucopyranose sugar moiety with a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Glycosylation: The glucopyranose moiety can be attached to the biphenyl structure through a glycosylation reaction using a glycosyl donor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the development of new materials or as a component in chemical processes.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) involves its interaction with specific molecular targets and pathways. The glucopyranose moiety may interact with carbohydrate-binding proteins, while the biphenyl structure may interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Beta-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate): Similar structure but different stereochemistry.
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-4-carboxylate): Similar structure but different position of the carboxylate group.
Uniqueness
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is unique due to its specific combination of a glucopyranose moiety and a biphenyl structure with hydroxyl and carboxylate groups. This unique structure may confer specific biological and chemical properties that are not present in similar compounds.
Eigenschaften
CAS-Nummer |
85514-01-8 |
|---|---|
Molekularformel |
C19H20O10 |
Molekulargewicht |
408.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O10/c20-7-13-15(24)16(25)17(26)19(28-13)29-18(27)14-11(5-10(22)6-12(14)23)8-2-1-3-9(21)4-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1 |
InChI-Schlüssel |
JXVLBOFIPHDJPS-WIMVFMHDSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


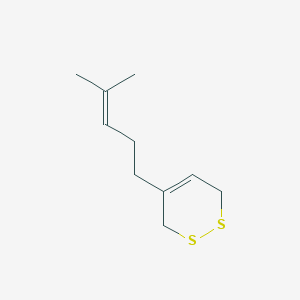
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

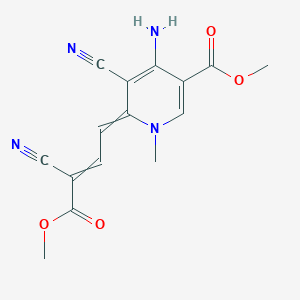
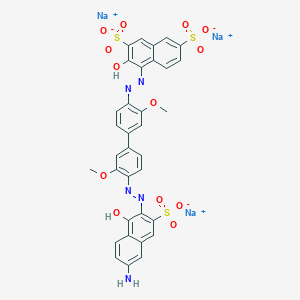
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
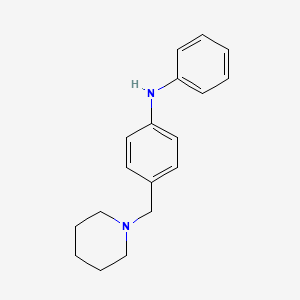


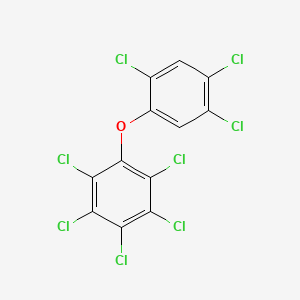
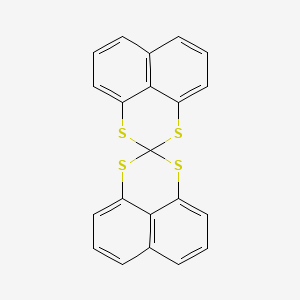
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
